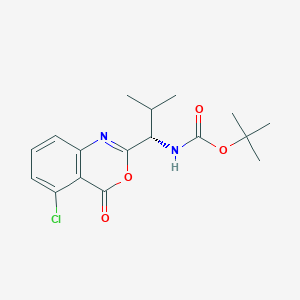

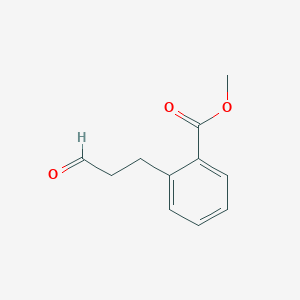

Methyl 2-(3-oxopropyl)benzoate

Vue d'ensemble

Description

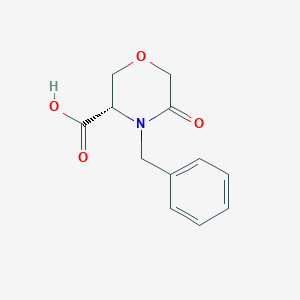

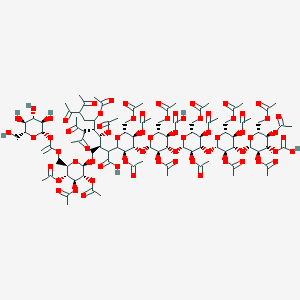

“Methyl 2-(3-oxopropyl)benzoate” is a chemical compound with the linear formula C11H12O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-oxopropyl)benzoate” consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The exact 3D structure may be viewed using specialized software or online databases .Physical And Chemical Properties Analysis

“Methyl 2-(3-oxopropyl)benzoate” is a powder . It has a flash point of 77 °C / 170.6 °F . The upper and lower explosion limits are 20 vol % and 8.6 vol % respectively .Applications De Recherche Scientifique

Organic Synthesis and Pharmaceutical Applications : Methyl-2-formyl benzoate is a versatile precursor for organic synthesis. It has potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).

Extraction Solvent for Copper(II) : Methyl benzoate is effective in extracting copper(II) from water samples, making it a suitable non-halogenated extraction solvent for various elements (Kagaya & Yoshimori, 2012).

Infrared Spectroscopy : It serves as a model compound for developing new infrared (IR) pulse schemes, which can be applied to biomolecules (Maiti, 2014).

Friedel-Crafts Acylation : Trifluoromethanesulfonic acid catalyzes Friedel-Crafts acylation of aromatic compounds with methyl benzoate, yielding benzophenone derivatives (Hwang, Prakash, & Olah, 2000).

Avian Learning : Methyl anthranilate odor influences avian learning. Denatonium benzoate is an odourless alternative for use as a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).

Toxicity to Mosquitoes : Methyl benzoate and its analogs are more toxic to adult Aedes aegypti females than the parent compound itself, potentially affecting pest control efforts (Larson, Nega, Zhang, & Feldlaufer, 2021).

Corrosion Inhibition : Compounds synthesized from it effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).

Green Chemistry : A green, catalyst-free method for preparing certain compounds in water offers high yields, simple procedure, and minimal use of volatile organic compounds (Ramazani et al., 2016).

Surface Chemistry : Surface benzoate plays a key role in reducing benzoic acid and benzoate esters to benzaldehyde on a Y2O3 catalyst (King & Strojny, 1982).

Plant Biology : Methyl benzoate production in snapdragon flowers is regulated by the amount of benzoic acid and BAMT protein, regulated at the transcriptional level (Dudareva et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQYJKAKSNBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473743 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-oxopropyl)benzoate | |

CAS RN |

106515-77-9 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.